molecular formula C9H9F2NO2 B7871011 Ethyl 2-amino-3,4-difluorobenzoate

Ethyl 2-amino-3,4-difluorobenzoate

Cat. No.: B7871011
M. Wt: 201.17 g/mol
InChI Key: NTRWSNWTIMQDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3,4-difluorobenzoate is an organic compound with the molecular formula C9H9F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,4-difluorobenzoate typically involves the esterification of 2-amino-3,4-difluorobenzoic acid. One common method is the reaction of 2-amino-3,4-difluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Ester Hydrolysis: 2-amino-3,4-difluorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-3,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4-difluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5-difluorobenzoate
  • Ethyl 3-amino-2,4-difluorobenzoate
  • Ethyl 4-amino-3,5-difluorobenzoate

Uniqueness

Ethyl 2-amino-3,4-difluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of fluorine atoms can also enhance the compound’s lipophilicity and resistance to metabolic degradation, which are desirable properties in drug development .

Properties

IUPAC Name

ethyl 2-amino-3,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRWSNWTIMQDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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